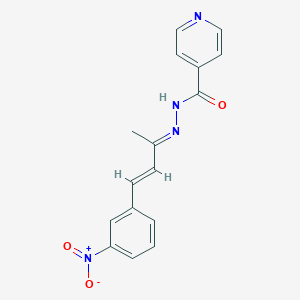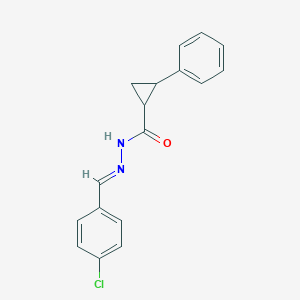
2-(4-Chlorophenyl)-6-methylquinoline-4-carboxylic acid
Overview
Description
2-(4-Chlorophenyl)-6-methylquinoline-4-carboxylic acid, commonly referred to as 2-CPMQ, is an aromatic carboxylic acid that has been used in a variety of scientific research applications. It is an intermediate in the synthesis of various compounds, and has been studied for its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Biological Activities : Synthesis of 2-methylquinoline derivatives and their potential biological activities, including anti-inflammatory, analgesic, antimicrobial, and antifungal effects, have been explored (Dubrovin et al., 2015).
Chemical Transformations : Research on the chemical transformations of quinoline derivatives, such as the synthesis of novel substituted dibenzonaphthyridines and exploring the interactions between quinolines and various carboxylic acids, has been conducted (Manoj & Prasad, 2009); (Jin et al., 2012).
Anticancer and Antibacterial Properties : Investigation into the synthesis of quinoline derivatives with potential anticancer and antibacterial activities has been a focus area. This includes the synthesis of novel quinazolines as potential antimicrobial agents (Desai et al., 2007).
Pharmacological Research : Studies on quinoline derivatives in pharmacology, including their role as antagonists at the glycine site of the NMDA receptor, have been carried out (Leeson et al., 1992).
Organometallic Chemistry : Research into the photophysical properties and computational investigations of organometallic compounds based on quinoline derivatives has been conducted (Albertino et al., 2007).
Solvent-Free Chemical Processes : Studies on solvent-free alkylation of N-heteroaromatic compounds using a system involving quinolines highlight the potential for environmentally friendly chemical processes (Nikishin et al., 2005).
properties
IUPAC Name |
2-(4-chlorophenyl)-6-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-10-2-7-15-13(8-10)14(17(20)21)9-16(19-15)11-3-5-12(18)6-4-11/h2-9H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVYTICTOCBCIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(1Z)-1-(4-Chlorophenyl)ethylidene]isonicotinohydrazide](/img/structure/B385786.png)








![N'-[1-(4-methoxyphenyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B385803.png)
![Ethyl 2-(2,4-dinitrophenyl)sulfanylimidazo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B385804.png)

![Benzaldehyde {4-[(3,5-ditert-butyl-4-hydroxyphenyl)sulfanyl]-3,5,6-trifluoro-2-pyridinyl}hydrazone](/img/structure/B385810.png)
![3-{2-[1-Cyano-2-(methylamino)-2-oxoethylidene]hydrazino}benzamide](/img/structure/B385811.png)